(1S,2S)-cyclopropane-1,2-diamine chemical structure and properties
(1S,2S)-cyclopropane-1,2-diamine chemical structure and properties
An In-Depth Technical Guide to (1S,2S)-Cyclopropane-1,2-diamine: A Cornerstone for Asymmetric Synthesis
Introduction: The Unique Value of a Constrained Chiral Scaffold
In the landscape of chiral building blocks for pharmaceutical development and asymmetric catalysis, (1S,2S)-cyclopropane-1,2-diamine stands out for its unique combination of structural rigidity and stereochemical precision. As a C₂-symmetric diamine, its two amino groups are locked in a trans configuration on a constrained three-membered ring. This conformationally restricted geometry is not merely a structural curiosity; it is the source of its exceptional utility. The fixed spatial relationship between the nitrogen atoms makes it a highly effective bidentate ligand for a variety of metals, enabling the predictable transfer of chirality in catalytic processes. Furthermore, its rigid cyclopropane core serves as a valuable scaffold in medicinal chemistry, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets, a critical factor in modern drug design.[1][2] This guide offers a senior application scientist’s perspective on the core properties, synthesis, and pivotal applications of this versatile molecule.
Part 1: Core Chemical and Structural Properties
The defining feature of (1S,2S)-cyclopropane-1,2-diamine is its stereochemistry. It is one of a set of three stereoisomers, which includes its enantiomer, (1R,2R)-cyclopropane-1,2-diamine, and a meso diastereomer, cis-cyclopropane-1,2-diamine.[3][4] The trans relationship of the amine groups in the (1S,2S) and (1R,2R) enantiomers is crucial for creating the C₂-symmetric environment essential for many of its applications in catalysis.
Chemical Structure Illustrations
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A. (1S,2S)-cyclopropane-1,2-diamine: The subject of this guide.
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B. (1R,2R)-cyclopropane-1,2-diamine: The enantiomer of the subject molecule.
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C. cis-cyclopropane-1,2-diamine: The achiral (meso) diastereomer.
| Property | Value | Source(s) |
| IUPAC Name | (1S,2S)-cyclopropane-1,2-diamine | PubChem |
| CAS Number | 2177-52-8 | [5] |
| Molecular Formula | C₃H₈N₂ | [3][5] |
| Molecular Weight | 72.11 g/mol | [3] |
| Appearance | Powder or liquid | [5] |
| pKa (Predicted) | 8.94 ± 0.40 | [6][7] |
| Storage Temperature | Room Temperature, under inert atmosphere | [6][7] |
| InChIKey | DQSBSLFFVASXRY-QMMMGPOBSA-N | PubChem |
Part 2: Stereoselective Synthesis and Characterization
The synthesis of enantiomerically pure (1S,2S)-cyclopropane-1,2-diamine is non-trivial and is a critical step for its subsequent use. The primary challenge lies in controlling the stereochemistry to isolate the desired trans-(1S,2S) isomer from its enantiomer and the cis diastereomer. Methodologies generally fall into two categories: resolution of a racemic trans-mixture or a direct asymmetric synthesis. The resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid is a well-established precedent, and a similar logic can be applied to the cyclopropane analogue.[8]
Below is a conceptual workflow for obtaining the enantiopure diamine via resolution, a common and scalable strategy.
Caption: Conceptual workflow for obtaining enantiopure (1S,2S)-cyclopropane-1,2-diamine.
Protocol: Resolution of Racemic trans-Cyclopropane-1,2-diamine
This protocol is a representative example based on established chemical principles for resolving chiral amines. It must be performed by qualified personnel with appropriate safety precautions.
Objective: To separate (1S,2S)-cyclopropane-1,2-diamine from a racemic trans-mixture.
Materials:
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Racemic trans-cyclopropane-1,2-diamine
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L-(+)-Tartaric acid (chiral resolving agent)
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Methanol (solvent)
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Sodium hydroxide (NaOH), 10 M aqueous solution
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Diethyl ether or Dichloromethane (extraction solvent)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, filtration apparatus, rotary evaporator
Methodology:
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Dissolution: In a flask, dissolve 1.0 equivalent of racemic trans-cyclopropane-1,2-diamine in a minimal amount of warm methanol. The choice of methanol is critical as it must effectively dissolve the diamine while allowing for the selective precipitation of the diastereomeric salt.
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Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the first-precipitating salt.
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Salt Formation: Slowly add the tartaric acid solution to the diamine solution with stirring. A white precipitate, the tartrate salt of one of the enantiomers, should begin to form. Allow the mixture to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization.
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Isolation of Diastereomeric Salt: Collect the precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol. The filtrate contains the enriched (1R,2R)-enantiomer. The solid is the desired (1S,2S)-diamine-tartrate salt (this may need to be confirmed empirically, as either salt could precipitate preferentially).
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Liberation of the Free Diamine: Suspend the collected salt in water and add 10 M NaOH solution dropwise until the pH is strongly basic (pH > 12). This deprotonates the ammonium ions, liberating the free diamine.
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Extraction: Transfer the aqueous solution to a separatory funnel and extract the free diamine into an organic solvent like diethyl ether or dichloromethane (3x volumes). The choice of solvent depends on the diamine's solubility and ease of removal.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purity Assessment: The enantiomeric excess (ee) of the final product must be determined using a validated analytical technique, such as chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR.
Part 3: Applications in Catalysis and Drug Development
The utility of (1S,2S)-cyclopropane-1,2-diamine stems directly from its structure, serving as a powerful chiral ligand for metal catalysts and as a rigid scaffold in bioactive molecules.
Asymmetric Catalysis
When derivatized, for example, into a salen-type or other multidentate ligand, the diamine backbone creates a well-defined chiral pocket around a metal center (e.g., Cu, Rh, Ir, Mn).[2][8] This complex then orchestrates the approach of substrates in a highly stereocontrolled manner.
Caption: General workflow for application in asymmetric metal catalysis.
Case Study: Asymmetric Cyclopropanation Engineered enzymes and metal complexes incorporating chiral diamines are highly effective for asymmetric cyclopropanation.[8][9] Myoglobin-based biocatalysts engineered with mutations can provide access to 1-carboxy-2-aryl-cyclopropanes with high trans-(1S,2S) selectivity.[9] These chiral cyclopropanes are key precursors for several drugs, including the antiplatelet agent Ticagrelor and the insomnia treatment Tasimelteon.[9]
Drug Development
The cyclopropane ring acts as a rigid bioisostere for other groups, locking pendant functionalities into well-defined orientations. This conformational constraint can reduce the entropic penalty of binding to a protein target, potentially increasing potency and selectivity.
Case Study: ALK Inhibitors In the field of oncology, structure-based drug design has utilized the cyclopropane scaffold to develop novel and highly selective inhibitors of anaplastic lymphoma kinase (ALK).[10] Researchers started with a small fragment and used the cis-1,2,2-trisubstituted cyclopropane core to orient substituents precisely within the ALK active site, leading to potent and selective drug candidates.[10]
| Application Area | Example Reaction/Target | Role of (1S,2S)-Diamine | Key Outcome | Reference(s) |
| Asymmetric Catalysis | Cyclopropanation of olefins | Forms chiral pocket in Cu or Rh catalysts | High diastereo- and enantioselectivity | [8][9] |
| Asymmetric Catalysis | Nucleophilic addition to aldehydes | Forms chiral ligand for Zinc catalysts | High enantiomeric excess in alcohol products | [8] |
| Drug Development | Precursor for Ticagrelor/Tasimelteon | Chiral source for cyclopropane core | Enables synthesis of enantiopure active pharmaceutical ingredient | [9] |
| Drug Development | ALK Kinase Inhibitors | Rigid scaffold for pharmacophore presentation | Potent and highly selective enzyme inhibition | [10] |
Part 4: Safety, Handling, and Storage
(1S,2S)-cyclopropane-1,2-diamine and its derivatives are reactive chemicals that require careful handling. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.
| Hazard Category | GHS Statements | Precautionary Measures & PPE |
| Skin Contact | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Contact | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Inhalation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Storage and Handling:
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Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11][12] For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][7]
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Handling: All handling should be performed in a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
Conclusion
(1S,2S)-cyclopropane-1,2-diamine is far more than a simple diamine; it is a high-value chiral building block whose unique, constrained stereochemistry provides a powerful tool for chemists. Its C₂-symmetric framework is a reliable platform for inducing chirality in a wide range of catalytic reactions, while its rigid scaffold offers distinct advantages for the rational design of potent and selective therapeutics. The continued development of efficient synthetic routes to this diamine will further expand its accessibility and ensure its place as a cornerstone of modern asymmetric synthesis and medicinal chemistry.
References
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KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet for (1R,4R)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). (1S,2S)-(+)-1,2-Diaminocyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]
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Lucet, D., Le Gall, T., & Mioskowski, C. (1998). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 98(8), 2563–2598*. Retrieved from [Link]
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Hernandez, K. E., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 8(1), 67-74*. Retrieved from [Link]
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Hoffman, H. A., & Burger, A. (1953). The Synthesis of 1,2,3-Cyclopropanetriamine. Journal of the American Chemical Society, 75(22), 5769–5770*. Retrieved from [Link]
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Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved from [Link]
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ResearchGate. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Retrieved from [Link]
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